[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound that combines a pyrazole ring with a dichloropyridine carboxylate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structural features of this compound, such as the presence of both pyrazole and pyridine rings, contribute to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases, which play an important role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases including cancer .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the active site of the kinase, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on protein kinases. These include pathways involved in cell proliferation, differentiation, migration, metabolism, and apoptosis . The downstream effects of these pathway alterations depend on the specific cellular context, but generally result in a decrease in cancer cell proliferation and survival .
Result of Action
The compound exhibits cytotoxic activity, with IC50 values ranging from 5.00 to 32.52 μM against various cancer cell lines . This suggests that the compound is effective at killing cancer cells at relatively low concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment to the Phenyl Ring: The pyrazole derivative is then attached to a phenyl ring through a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Formation of the Pyridine Carboxylate: The dichloropyridine carboxylate moiety is synthesized separately, typically through chlorination of a pyridine carboxylate precursor.
Final Coupling: The final step involves coupling the pyrazole-phenyl derivative with the dichloropyridine carboxylate under conditions that facilitate ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, potentially leading to the formation of amines or reduced pyridine derivatives.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or reduced pyridine derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable in the development of new catalysts for organic reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both pyrazole and pyridine rings suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The dichloropyridine moiety is known for its antimicrobial properties, while the pyrazole ring is often found in anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5-chloropyridine-3-carboxylate: Similar structure but with one less chlorine atom, potentially altering its reactivity and biological activity.
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dibromopyridine-3-carboxylate: Bromine atoms instead of chlorine, which may affect its chemical properties and interactions.
[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-difluoropyridine-3-carboxylate: Fluorine atoms instead of chlorine, leading to different electronic effects and potential biological activities.
Uniqueness
The unique combination of pyrazole and dichloropyridine rings in [4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate provides a distinct set of chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-7-12(2)23(22-11)15-5-3-13(4-6-15)10-25-18(24)14-8-16(19)17(20)21-9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVQVLQRJFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)COC(=O)C3=CC(=C(N=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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